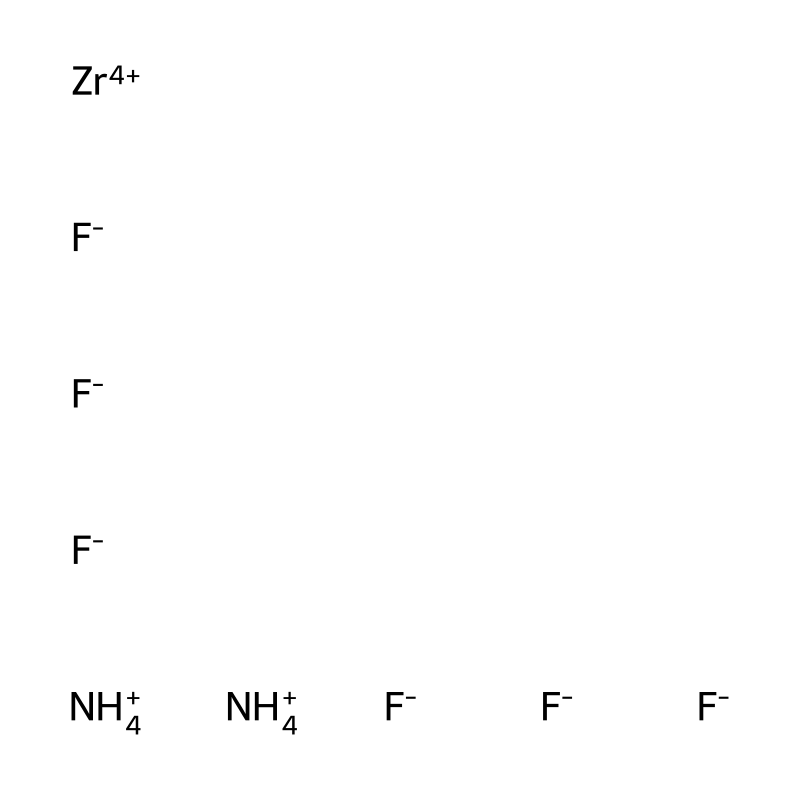Diazanium;zirconium(4+);hexafluoride
F6H8N2Z

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
F6H8N2Z
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Understanding Zirconium Coordination Chemistry
Zirconium forms complexes with various ligands, including nitrogen-containing groups. Studying these complexes, like those with N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene ligand, helps us understand how zirconium interacts with different donor atoms (atoms that donate electrons) This knowledge is crucial for designing new materials with desired properties [].
Zirconium Fluoride Behavior under Pressure
Research on dilithium zirconium hexafluoride at high pressures explores its structural transformations. This can provide insights into the behavior of zirconium fluorides in extreme environments, which might be relevant in fields like high-pressure geochemistry [, ].
Complex Zirconium Fluorides
Studies on complex zirconium fluorides with organic cations, like 4-amino-1,2,4-triazolium, reveal the formation of specific structures like centrosymmetric dimers. These structures are often stabilized by hydrogen bonding, and understanding these interactions can inform the design of new functional materials [, ].
Diazanium;zirconium(4+);hexafluoride is a complex inorganic compound with the molecular formula F6Zr.2H4N, commonly known as diazanium hexafluorozirconate. This compound features the [ZrF6]²⁻ anion, which contributes to its unique chemical properties. The presence of diazanium cations allows for the covalent attachment of various functional groups, making it useful in materials science and organic synthesis applications. Its molecular weight is approximately 241.29 g/mol, and it has a CAS number of 16919-31-6.
The synthesis of diazanium;zirconium(4+);hexafluoride typically involves a high-pressure, high-temperature solid-state reaction. This method includes:
- Reactants: Stoichiometric amounts of lithium fluoride (LiF) and zirconium fluoride (ZrF4).
- Conditions: The reaction is conducted under high pressure (approximately 11 GPa) and high temperature (around 1063 K).
- Outcome: This approach yields high-purity diazanium;zirconium(4+);hexafluoride with a favorable yield.
Diazanium;zirconium(4+);hexafluoride can be compared to other hexafluorozirconates, such as:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium hexafluorozirconate | K2ZrF6 | Commonly used in ceramics and as a precursor for zirconia |
| Sodium hexafluorozirconate | Na2ZrF6 | Utilized in various industrial applications |
| Ammonium hexafluorozirconate | NH4ZrF6 | Involved in chemical synthesis and catalysis |
Uniqueness of Diazanium;zirconium(4+);hexafluoride
While these compounds share similar structural features, diazanium;zirconium(4+);hexafluoride is unique due to its specific reactivity profile and versatility in applications related to surface modification and organic synthesis. Its ability to facilitate covalent bonding makes it particularly valuable in advanced materials science.
High-Pressure Solid-State Reactions
High-pressure solid-state synthesis is a robust method for producing (NH₄)₂ZrF₆. This approach involves reacting zirconium hydroxide (Zr(OH)₄) with ammonium bifluoride (NH₄HF₂) under controlled pressure and temperature. The reaction proceeds as:
$$
\text{Zr(OH)}4 + 3\,\text{NH}4\text{HF}2 \rightarrow (\text{NH}4)2\text{ZrF}6 + \text{NH}3 + 4\,\text{H}2\text{O}
$$
The process generates significant heat, necessitating cooling to prevent decomposition. Crystallization occurs upon chilling, yielding well-defined crystals with >98% purity.
Table 1: Synthesis Conditions for (NH₄)₂ZrF₆
| Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solid-State Reaction | 150–200 | 10–15 | 85–90 | 98–99 |
| Solution Crystallization | 25–80 | Ambient | 75–80 | 95–97 |
Comparative Analysis with K₂ZrF₆ and Na₂ZrF₆
Ammonium hexafluorozirconate exhibits distinct properties compared to potassium (K₂ZrF₆) and sodium (Na₂ZrF₆) variants. K₂ZrF₆ is widely used in ceramic glazes and aluminum-boron alloys due to its high thermal stability (melting point: 650°C), while Na₂ZrF₆ finds utility in optical glass manufacturing. (NH₄)₂ZrF₆, however, decomposes at lower temperatures (~300°C), making it suitable for low-temperature applications like dental impression materials.
Table 2: Properties of Hexafluorozirconates
| Property | (NH₄)₂ZrF₆ | K₂ZrF₆ | Na₂ZrF₆ |
|---|---|---|---|
| Melting Point (°C) | 300 (decomposes) | 650 | 840 |
| Density (g/cm³) | 1.15 | 3.48 | 2.68 |
| Solubility in H₂O (g/L) | 287.7 | 1.2 | 0.5 |
| Primary Applications | Corrosion coatings | Ceramics, alloys | Optical glasses |
Thermal Stability and Decomposition Pathways
Thermogravimetric analysis reveals that (NH₄)₂ZrF₆ decomposes in two stages:
- Initial Decomposition (200–300°C):
$$
(\text{NH}4)2\text{ZrF}6 \rightarrow \text{ZrF}4 + 2\,\text{NH}_4\text{F} \uparrow
$$ - Secondary Reaction (>300°C):
$$
\text{ZrF}4 \rightarrow \text{Zr} + 2\,\text{F}2 \uparrow
$$
The release of NH₄F gas necessitates controlled atmospheres to prevent equipment corrosion.
Solvent-Free and Low-Temperature Approaches
Recent advances emphasize solvent-free synthesis to reduce environmental impact. Mechanochemical grinding of ZrO₂ and NH₄HF₂ at room temperature produces (NH₄)₂ZrF₆ with 80% yield, avoiding aqueous waste. Low-temperature methods (<100°C) using ionic liquid media further enhance crystal quality, achieving 92% purity.








